molecular formula C18H16BrN3O5S B2492660 5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1428350-28-0

5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2492660
CAS No.: 1428350-28-0
M. Wt: 466.31
InChI Key: NDTFARBAAZYRGY-UHFFFAOYSA-N
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Description

5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 3 and a 1-(2-bromobenzyl)azetidin-3-yl moiety at position 3. The oxalate counterion enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

5-[1-[(2-bromophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS.C2H2O4/c17-13-5-2-1-4-11(13)8-20-9-12(10-20)16-18-15(19-21-16)14-6-3-7-22-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTFARBAAZYRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling with Thiophene: The thiophene moiety can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is typically stable under mild conditions but undergoes specific transformations under acidic, basic, or reductive environments.

Reaction TypeConditions/ReagentsOutcomeReference
Acidic Hydrolysis Concentrated HCl, refluxRing-opening to form carboxylic acid derivatives (e.g., thiophene-2-carboxamide)
Reduction H₂, Pd/C, ethanolCleavage to yield amidine or urea derivatives
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at the oxadiazole C5 position (if electron-deficient)

Key Findings :

  • The oxadiazole ring’s electron-deficient nature limits electrophilic substitution but facilitates nucleophilic attack at C5 under strong acidic conditions .

  • Reductive cleavage is selective, preserving adjacent functional groups like thiophene and azetidine .

Azetidine Ring Reactivity

The azetidine (four-membered saturated nitrogen heterocycle) exhibits strain-driven reactivity, particularly in alkylation and ring-opening reactions.

Reaction TypeConditions/ReagentsOutcomeReference
N-Alkylation Alkyl halides, K₂CO₃, DMFQuaternary ammonium salt formation at the azetidine nitrogen
Ring-Opening HCl (aq.), heatCleavage to form γ-chloroamine derivatives
Oxidation mCPBA, CH₂Cl₂Epoxidation or N-oxide formation (depending on substituents)

Key Findings :

  • N-Alkylation is sterically hindered due to the 2-bromobenzyl substituent, requiring polar aprotic solvents for efficiency .

  • Ring-opening under acidic conditions generates reactive intermediates for further functionalization .

2-Bromobenzyl Group Reactivity

The bromine substituent on the benzyl group participates in cross-coupling and nucleophilic substitution reactions.

Reaction TypeConditions/ReagentsOutcomeReference
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl formation via C-Br bond activation
Nucleophilic Substitution NaN₃, DMF, 80°CAzide substitution for click chemistry applications
Grignard Addition RMgX, THFAlkyl/aryl addition to the benzyl position

Key Findings :

  • Suzuki coupling proceeds efficiently with electron-deficient aryl boronic acids due to the bromine’s activation .

  • Azide substitution is quantitative under mild conditions, enabling bioconjugation strategies .

Thiophene Moiety Reactivity

The thiophen-2-yl group undergoes electrophilic substitution and oxidation.

Reaction TypeConditions/ReagentsOutcomeReference
Sulfonation H₂SO₄, SO₃Sulfonation at the C5 position
Oxidation H₂O₂, AcOHOxidation to thiophene-S,S-dioxide
Friedel-Crafts AlCl₃, RCOClAcylation at the C5 position (electron-rich thiophene)

Key Findings :

  • The electron-rich thiophene ring directs electrophiles to the C5 position .

  • Oxidation to sulfones enhances polarity but reduces aromatic stability .

Oxalate Counterion Interactions

The oxalate anion influences solubility and participates in acid-base reactions.

Reaction TypeConditions/ReagentsOutcomeReference
Protonation HCl (aq.)Dissociation into free base and oxalic acid
Salt Metathesis NaHCO₃, H₂OExchange with bicarbonate to form sodium oxalate

Key Findings :

  • Oxalate dissociation in aqueous media facilitates the compound’s bioavailability .

  • Salt metathesis is reversible, enabling pH-dependent solubility modulation .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogous 1,2,4-oxadiazoles reveals:

Temperature Range (°C)Decomposition PathwayResidual Mass (%)Reference
150–200Loss of oxalate counterion~85
250–300Oxadiazole ring cleavage~40
>300Carbonization of aromatic residues<10

Key Findings :

  • The compound is thermally stable up to 150°C, making it suitable for melt-processing .

  • Decomposition pathways align with oxadiazole and azetidine fragmentation .

Biological Derivatization Reactions

Functionalization strategies to enhance pharmacological activity include:

Modification SiteReagents/ConditionsBiological OutcomeReference
Azetidine N-Alkylation CH₃I, K₂CO₃Enhanced kinase inhibition
Oxadiazole C5 Amination NH₂OH, HClImproved antimicrobial activity
Thiophene Halogenation NBS, CCl₄Increased metabolic stability

Key Findings :

  • N-Alkylation improves blood-brain barrier permeability in azetidine-containing drugs .

  • Aminated oxadiazoles show broad-spectrum antimicrobial effects .

Scientific Research Applications

Antimicrobial Activity

1. Antibacterial Properties

Research has shown that derivatives of 1,3,4-oxadiazole, which includes the oxadiazole moiety present in this compound, exhibit significant antibacterial activity. For instance, a study demonstrated that certain 1,3,4-oxadiazole derivatives displayed stronger antibacterial effects than traditional antibiotics like ampicillin against Pseudomonas aeruginosa and Staphylococcus aureus .

CompoundActivity AgainstReference
5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalateEffective against Gram-positive bacteria
Aryl-1,3,4-oxadiazole-benzothiazole derivativesSimilar activity to amoxicillin

2. Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies indicate that oxadiazole derivatives can inhibit fungal growth effectively . The specific activity of this compound against various fungal strains remains to be fully characterized but is anticipated based on the performance of similar compounds.

Anticancer Potential

Recent investigations into the anticancer properties of oxadiazole derivatives have revealed promising results. Compounds containing the 1,2,4-oxadiazole scaffold have shown efficacy in inhibiting cancer cell proliferation in various types of cancer cells.

StudyFindingsReference
Dhumal et al. (2016)Strong inhibition of Mycobacterium bovis BCG; potential anticancer activity
Desai et al. (2016)Moderate to excellent activity against Bacillus subtilis, Staphylococcus aureus, and others; anticancer potential suggested

Anti-inflammatory Effects

The anti-inflammatory potential of 1,3,4-oxadiazoles has been documented extensively. Compounds similar to this compound have demonstrated significant anti-inflammatory effects in preclinical studies . These findings suggest that this compound may also contribute to reducing inflammation through various biochemical pathways.

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

  • Antimicrobial Study : A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity against a panel of bacteria and fungi. The results indicated that some compounds exhibited potent activity comparable to established antibiotics .
  • Anticancer Research : In vitro studies showed that certain oxadiazole derivatives could induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Mechanism of Action

The mechanism of action of 5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate would depend on its specific application. In a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s uniqueness lies in its azetidine ring, 2-bromobenzyl substituent, and oxadiazole-thiophene scaffold. Below is a comparative analysis with key analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Yield/Data Reference ID
5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate (Target) 1,2,4-Oxadiazole 2-Bromobenzyl-azetidine, Thiophen-2-yl Not explicitly reported Not provided -
5-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole (BI71990) 1,2,4-Oxadiazole 5-Bromofuran-carbonyl-azetidine Unknown Molecular weight: 380.22 g/mol
3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (9d) 1,2,4-Oxadiazole 3-Chlorobenzyl, Piperidin-4-yloxy Antimalarial (Plasmodium spp.) 99% yield
5-(3-Methoxybenzyl)-3-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (14b) 1,2,4-Oxadiazole 3-Methoxybenzyl, Piperidin-4-yloxy Antimalarial 40% yield
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (5) 1,3,4-Oxadiazole 4-Bromobenzyl Antimicrobial White solid (yield not specified)

Key Observations:

  • Ring Systems : The target compound’s 1,2,4-oxadiazole core is shared with BI71990 and antimalarial analogs (9d, 14b). In contrast, compound 5 from uses a 1,3,4-oxadiazole scaffold, which may alter electronic properties and binding affinity .
  • Substituent Effects: Halogen Position: The 2-bromobenzyl group in the target compound contrasts with 4-bromobenzyl in compound 4. Heterocyclic Modifications: Piperidin-4-yloxy substituents in 9d and 14b enhance antimalarial activity, whereas azetidine rings (as in the target compound) offer conformational rigidity, possibly improving metabolic stability .

Biological Activity

5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that incorporates azetidine, thiophene, and oxadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : 5-[1-[(2-bromophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole; oxalic acid.
  • Molecular Formula : C16H14BrN3OS·C2H2O4.

The biological activity of this compound is hypothesized to arise from its interaction with specific biological targets. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The presence of the bromobenzyl group may enhance its reactivity and selectivity towards biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a wide spectrum of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties. For instance:

  • Antibacterial : Compounds have demonstrated effectiveness against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal : Some derivatives exhibit potent antifungal activity, making them candidates for treating fungal infections .

Anticancer Properties

The oxadiazole derivatives have been studied for their anticancer effects. Research suggests that these compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Antitubercular Activity : A study by Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives that showed strong inhibition against Mycobacterium bovis BCG . Molecular docking studies indicated a binding affinity to the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis.
  • Antimicrobial Efficacy : Desai et al. (2016) reported on pyridine-based 1,3,4-oxadiazole derivatives that exhibited moderate to excellent antibacterial activity compared to standard antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected oxadiazole compounds:

Compound NameAntibacterial ActivityAntifungal ActivityAnticancer Activity
Compound AStrong against S. aureusModerate against Candida albicansInduces apoptosis in breast cancer cells
Compound BEffective against E. coliHigh efficacy against dermatophytesInhibits cell cycle in lung cancer
This compound Potentially effective (under study)Expected based on structurePromising based on structural analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of 5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate?

  • Methodological Answer : Synthesis involves multi-step protocols, including:

  • Oxadiazole Ring Formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under thermal or microwave-assisted conditions (e.g., POCl3-mediated reactions, as in and ) .
  • Azetidine Coupling : Alkylation of azetidine intermediates with 2-bromobenzyl halides via nucleophilic substitution (purification via column chromatography using silica gel and ethyl acetate/hexane gradients) .
  • Salt Formation : Reaction of the free base with oxalic acid in ethanol to yield the oxalate salt, confirmed by elemental analysis and NMR.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on azetidine, oxadiazole, and thiophene moieties (e.g., coupling constants for stereochemistry) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) to determine bond lengths, angles, and intermolecular interactions (e.g., S···Br contacts in ) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Parameter Selection : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Correlation Energy : Apply Colle-Salvetti-type corrections to refine electron correlation effects, critical for predicting reactivity (e.g., nucleophilic/electrophilic sites) .
  • Validation : Compare computed IR/Raman spectra with experimental data to assess accuracy .

Q. What experimental approaches resolve contradictions in biological activity data across cancer cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Use flow cytometry to assess cell cycle arrest (e.g., G1 phase arrest in T47D cells, as in ) and caspase activation assays to confirm apoptosis .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing phenyl with pyridyl groups) to identify pharmacophores ( highlights thiophene and bromobenzyl as critical) .
  • Target Identification : Employ photoaffinity labeling (e.g., with TIP47 protein in ) to isolate molecular targets and validate binding via pull-down assays .

Q. How can X-ray crystallography and refinement software enhance structural determination accuracy?

  • Methodological Answer :

  • Data Collection : Use a Bruker APEXII CCD diffractometer (as in ) with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms and constraining H-atoms geometrically (R factor < 0.05 for high precision) .
  • Validation : Analyze residual electron density maps and intermolecular interactions (e.g., π-π stacking) using Mercury software.

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